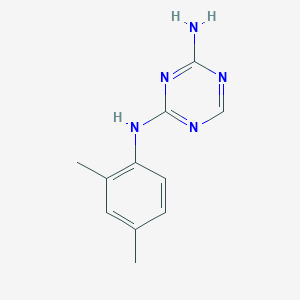

N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Descripción

Propiedades

IUPAC Name |

2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQDRQLOBHQIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=NC(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amine group of 2,4-dimethylaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring’s substituents are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules and materials through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Triazine oxides |

| Reduction | Sodium borohydride | Reduced triazine derivatives |

| Substitution | Amines, thiols | Substituted triazine compounds |

The compound has been studied for its potential biological activities including antimicrobial and anticancer properties. Research indicates that it interacts with various biological targets:

- Anticancer Activity: In vitro studies have demonstrated significant inhibition of cell proliferation in cancer cell lines. For instance:

- Study Findings:

- Against melanoma (MALME-3 M): GI(50) = M

- Lung cancer cell lines (A549): Viability reduced to 59.9% at 25 μM concentration.

- Study Findings:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MDA-MB231 | <10 | High |

| SKBR-3 | >50 | Low |

| A549 | 25 | Moderate |

Pharmacological Potential

Research is ongoing to explore the compound's therapeutic potential targeting specific biological pathways. Its ability to pass the blood-brain barrier raises interest in its use for central nervous system disorders.

- Binding Affinity Studies: Molecular docking studies suggest that modifications on the triazine scaffold can enhance selectivity for adenosine receptors (ARs), which are implicated in various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its applications extend to polymer production where it contributes to the development of advanced materials.

Study 1: Antiproliferative Effects

A comprehensive study evaluated a library of triazine derivatives against triple-negative breast cancer cells (MDA-MB231). Compounds were selected based on their ability to reduce growth significantly at low concentrations.

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into how these compounds interact at the molecular level with various receptors involved in cancer progression and treatment.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazine-2,4-diamines are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : The dimethylphenyl group increases logP (2.5) compared to fluorophenyl (1.8) or morpholinyl (1.2) derivatives, enhancing blood-brain barrier penetration .

- Solubility : Methoxy-substituted triazines (e.g., 6-(4-methoxyphenyl)) exhibit higher aqueous solubility (>50 mg/mL) than the dimethylphenyl analog (<10 mg/mL) .

Actividad Biológica

N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,4-diamino-1,3,5-triazine with appropriate aryl amines. The process yields various derivatives that can be evaluated for biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazine derivatives. For instance:

- In Vitro Studies : A series of 1,3,5-triazine derivatives were tested for their antitumor activity against various cancer cell lines. Notably, compounds showed significant inhibition of cell proliferation in melanoma (MALME-3 M) with a GI(50) value of and TGI of .

- Cell Viability Assays : The compound demonstrated a substantial decrease in cell viability in lung cancer cell lines (A549 and NCI-H1299), with reductions to 59.9% and 68.8% at a concentration of 25 μM respectively .

The biological activity is largely attributed to the compound's interaction with adenosine receptors (ARs). Research indicates that:

- Binding Affinity : The triazine derivatives exhibit varying affinities for hA1 and hA3 ARs. For example, one derivative showed a binding affinity leading to significant inhibition of cell viability through increased reactive oxygen species (ROS) generation and mitochondrial membrane depolarization .

- Selectivity : Modifications on the triazine scaffold influence receptor selectivity. Some derivatives have shown high selectivity against specific AR subtypes while maintaining low toxicity profiles .

Study 1: Antiproliferative Effects

A comprehensive study evaluated a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines against triple-negative breast cancer cells (MDA-MB231). Compounds that reduced growth to 50% or less at a concentration of 10 μM were selected for further analysis .

| Compound ID | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| 6a | MDA-MB231 | <10 | High |

| 6b | SKBR-3 | >50 | Low |

| 6c | MCF-7 | >50 | Low |

Study 2: Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact at the molecular level. For instance:

Q & A

Q. Key Trends :

- Electron-withdrawing groups (e.g., -Cl, -F) enhance cytotoxicity.

- Bulky substituents (e.g., azepane) reduce cell permeability .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 kinase). Triazine nitrogen atoms form hydrogen bonds with hinge-region residues (e.g., Leu83) .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent hydrophobicity with antiproliferative activity (q > 0.8) .

Advanced: How can mechanistic studies elucidate its mode of action?

- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to track apoptosis induction .

- Proteomics : SILAC-based quantification to identify downregulated proteins (e.g., cyclin D1 in G1/S arrest) .

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.